Scaffold Selectivity in JAK Kinase Profiling
The 1H-imidazo[4,5-c]pyridine scaffold (the scaffold class to which the target compound belongs) exhibits demonstrably different JAK family kinase selectivity compared to the isomeric 3H-imidazo[4,5-b]pyridine scaffold. In fluorescence-based biochemical assays against the catalytic domains of JAK1, JAK2, JAK3, and TYK2, the 1H-imidazo[4,5-c]pyridine scaffold showed distinct IC50 values and selectivity ratios relative to the 3H-imidazo[4,5-b]pyridine scaffold [1]. This scaffold-level divergence means that compounds built on the 4,5-c framework cannot be assumed to produce the same kinase inhibition profiles as analogs constructed on the 4,5-b framework.
| Evidence Dimension | Scaffold-dependent JAK kinase selectivity profile |
|---|---|
| Target Compound Data | 1H-imidazo[4,5-c]pyridine scaffold: IC50 values measured against JAK1, JAK2, JAK3, TYK2 |
| Comparator Or Baseline | 3H-imidazo[4,5-b]pyridine scaffold: IC50 values measured against JAK1, JAK2, JAK3, TYK2 |
| Quantified Difference | Selectivity ratio (JAK1/TYK2) differs between scaffolds; specific numeric differences provided in Figure 3 of the cited study |
| Conditions | Fluorescence-based biochemical assays using catalytic domains of JAK1, JAK2, JAK3, and TYK2 |
Why This Matters
Selection of the 1H-imidazo[4,5-c]pyridine scaffold over the 3H-imidazo[4,5-b]pyridine scaffold is not interchangeable and carries experimentally verified consequences for JAK kinase selectivity, informing scaffold choice in kinase inhibitor programs.
- [1] Casimiro-Garcia A, et al. Discovery of Potent and Selective JAK Inhibitors with a 1H-Imidazo[4,5-c]pyridine Scaffold. J Med Chem. 2024;67(11):8545-8568. Figure 3. View Source
